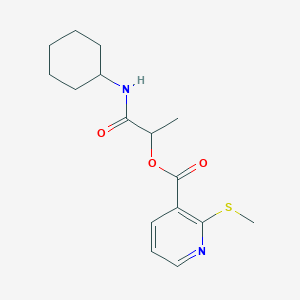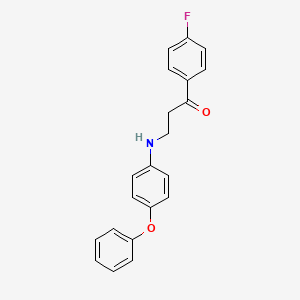
1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone, also known as FPPP, is a chemical compound that belongs to the family of cathinones. Cathinones are a class of synthetic drugs that are structurally similar to amphetamines and have stimulant properties. FPPP is a designer drug that was first synthesized in the 1960s and has been used in scientific research to study its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition
The ketone transition state analogs, including compounds similar to 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone, have been investigated for their ability to inhibit acetylcholinesterase. Specifically, 1-phenoxy-2-propanone derivatives have shown competitive inhibition of acetylcholinesterase, suggesting potential applications in treating conditions associated with acetylcholinesterase activity, such as Alzheimer's disease. The inhibitory effect is attributed to the formation of a tetrahedral adduct with the enzyme, indicating these compounds' potential as transition state analogs for therapeutic applications (Dafforn et al., 1982).
Asymmetric Synthesis
The asymmetric synthesis of chiral intermediates for antidepressant drugs has also been explored using derivatives of 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone. For instance, (S)-3-chloro-1-phenyl-1-propanol, used in synthesizing antidepressants, can be produced with high enantioselectivity using specific reductase enzymes. This indicates the potential of such compounds in the pharmaceutical industry for producing enantiomerically pure drugs (Choi et al., 2010).
Material Science Applications
In material science, derivatives of 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone have been explored for enhancing the reactivity of molecules towards benzoxazine ring formation. Phloretic acid, for example, has been used as a renewable building block in conjunction with such derivatives to produce bio-based benzoxazine monomers. These monomers, upon polymerization, yield materials with suitable thermal and thermo-mechanical properties for various applications, demonstrating the compound's utility in developing sustainable materials (Trejo-Machin et al., 2017).
Photovoltaic Properties
Further, fused-ring electron acceptors based on derivatives of 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone have shown significant potential in polymer solar cells. Incorporating fluorine atoms into these compounds has been found to enhance their electronic properties, charge transport, and photovoltaic performance, leading to high power conversion efficiencies. This highlights the compound's role in advancing solar energy technology (Dai et al., 2017).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(4-phenoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO2/c22-17-8-6-16(7-9-17)21(24)14-15-23-18-10-12-20(13-11-18)25-19-4-2-1-3-5-19/h1-13,23H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCMRHUZOZTZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2941466.png)

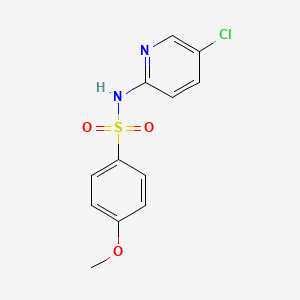
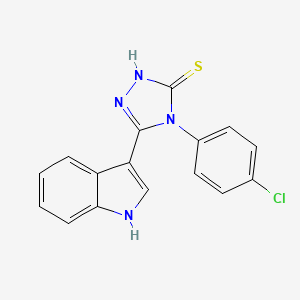
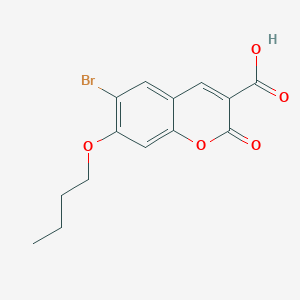
![2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2941473.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2941474.png)
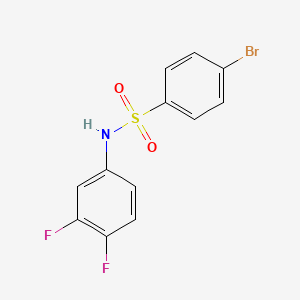

![1-[3-(4-Methoxyphenyl)isoxazol-5-yl]cyclopentan-1-ol](/img/structure/B2941483.png)
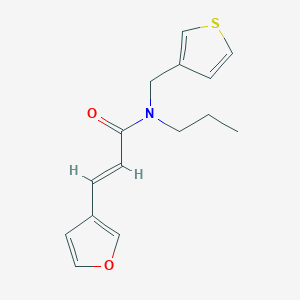

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2941488.png)
